molecular formula C10H17NO3 B2908055 tert-butyl N-(1-acetylcyclopropyl)carbamate CAS No. 1159733-73-9

tert-butyl N-(1-acetylcyclopropyl)carbamate

Cat. No.: B2908055
CAS No.: 1159733-73-9
M. Wt: 199.25
InChI Key: MKIPOIJQGKXCFG-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-acetylcyclopropyl)carbamate, with the CAS number 1159733-73-9, is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of approximately 199.25 g/mol . This compound is classified as a carbamate ester, a class of molecules that are esters of carbamic acid and are frequently employed as key intermediates and building blocks in synthetic organic chemistry . The structure features a cyclopropane ring adjacent to both a protected carbamate group and a ketone functional group, which can be confirmed by its SMILES notation, O=C(NC1(CC1)C(=O)C)OC(C)(C)C . The presence of these functional groups makes it a versatile synthon for further chemical transformations and molecular construction. For safe handling, please note the following safety information: The compound has the signal word "Warning" and may cause skin irritation (H315) and serious eye irritation (H319) . Researchers are advised to wear protective gloves and eye/face protection, and to wash thoroughly after handling . This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans. For storage, it is recommended to keep the container sealed in a dry environment at 2-8°C to ensure stability .

Properties

IUPAC Name

tert-butyl N-(1-acetylcyclopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(12)10(5-6-10)11-8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIPOIJQGKXCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-acetylcyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-acetylcyclopropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Carbamate Group Reactivity

The tert-butyl carbamate (Boc) group is cleaved under acidic or thermal conditions:

  • Acidic Cleavage : Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding the free amine .
  • Thermal Stability : Decomposes above 120°C, releasing isocyanates and CO₂ .
ReactionConditionsProductsNotes
Acidic deprotection4M HCl/dioxane, 2h1-Acetylcyclopropylamine
Thermal decomposition>120°CIsocyanate intermediates

Cyclopropane Ring Reactivity

The acetylcyclopropyl group participates in ring-opening reactions:

  • Acid-Catalyzed Ring Opening : Protonation of the cyclopropane ring leads to cleavage, forming allylic acetates .
  • Nucleophilic Attack : Reacts with Grignard reagents or organocuprates at the acetyl carbonyl, destabilizing the cyclopropane .
Reaction TypeReagentsProductsReference
Acid-mediatedH₂SO₄, H₂OAcetylated open-chain alkene
OrganometallicRMgXSubstituted cyclopropane derivatives

Transcarbamoylation Reactions

In superbase ionic liquids (SB-ILs), the carbamate group undergoes transcarbamoylation with alcohols or amines:

  • Conditions : [mTBNH][OAc] SB-IL at 80–100°C, 20h .
  • Outcome : Transfer of the carbamate group to cellulose or other nucleophiles, achieving degrees of substitution (DS) up to 0.22 .
NucleophileTemperature (°C)DSReference
Cellulose (OH groups)800.18
Aliphatic amines1000.14

Palladium-Catalyzed Cross-Coupling

The Boc group facilitates coupling reactions:

  • Suzuki-Miyaura : Aryl halides react with the carbamate in the presence of Pd(PPh₃)₄ and Cs₂CO₃ .
  • Buchwald-Hartwig Amination : Forms N-Boc-protected anilines .
ReactionCatalystsSubstratesYieldReference
Suzuki couplingPd(PPh₃)₄Aryl bromides75–85%
AminationPd₂(dba)₃Aryl chlorides70%

Hydrolysis and Stability

  • Acetyl Hydrolysis : Basic conditions (NaOH, H₂O/THF) hydrolyze the acetyl group to a carboxylic acid .
  • Stability in SB-ILs : Stable in [mTBNH][OAc] at 80°C for 24h but degrades at higher temperatures .
ConditionResultReference
1M NaOH, 60°CCyclopropane-1-carboxylic acid
120°C in SB-ILPartial decomposition

Key Mechanistic Insights

  • Associative vs. Dissociative Pathways : Transcarbamoylation proceeds via nucleophilic attack (associative) or isocyanate intermediates (dissociative) .
  • Electronic Effects : Electron-withdrawing groups on the carbamate reduce reactivity in transcarbamoylation .

Scientific Research Applications

Structural Characteristics

The compound features a complex structure comprising a thiazole moiety, a chromenyl group, and a benzo[d]thiazole component. This unique combination contributes to its diverse biological activities. The molecular formula is C19H13N3O5SC_{19}H_{13}N_{3}O_{5}S, with a molecular weight of approximately 395.39 g/mol.

Antitumor Activity

Thiazole derivatives, including N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide, have demonstrated significant antitumor properties. Research indicates that modifications in the thiazole structure can enhance cytotoxic effects against various cancer cell lines. For example, studies have shown that certain thiazole derivatives exhibit IC50 values in the low micromolar range against Bcl-2 expressing cells, suggesting that structural adjustments can improve efficacy .

Case Study:
A study evaluated several thiazole derivatives similar to this compound against different cancer cell lines. Results indicated that specific substitutions at the 4-position of the phenyl ring significantly increased cytotoxicity, with some compounds achieving IC50 values below 1 µg/mL .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial and antifungal properties, effective against pathogens such as Staphylococcus aureus. The presence of electron-donating groups in the structure has been linked to enhanced antimicrobial potency .

Case Study:
In one investigation, new substituted phenylthiazol derivatives were synthesized and tested for antibacterial activity. The results showed that several compounds exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin .

Apoptosis Induction

Many thiazole compounds are known to trigger apoptotic pathways in cancer cells by modulating proteins involved in cell death, such as Bcl-2 family proteins .

Enzyme Inhibition

The compound may inhibit critical enzymes involved in metabolic pathways of both pathogens and cancer cells, disrupting their growth and proliferation .

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of thiazole derivatives. Key findings from SAR studies include:

Structural FeatureActivity Description
Thiazole ringEssential for cytotoxicity and enzyme inhibition
Electron-donating groupsEnhance antimicrobial activity
Substituents on phenyl ringsAffect binding affinity to target proteins

Mechanism of Action

The mechanism of action of tert-butyl N-(1-acetylcyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. It acts as a carbamate ester, which can be hydrolyzed to release the active compound. The molecular targets and pathways involved depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with tert-butyl N-(1-acetylcyclopropyl)carbamate, such as cyclopropane/cycloalkane rings, carbamate protections, or functional group variations. Key differences in substituents, stereochemistry, and molecular properties influence their reactivity and applications.

Cyclopropane-Based Carbamates with Varied Substituents

Compound Name (CAS) Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate (1997968-36-1) Methoxyacetyl instead of acetyl C₁₁H₁₉NO₄ 229.27 Increased polarity due to methoxy group; potential for enhanced solubility in polar solvents.
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate (1032684-85-7, 1593896-24-2) Aminoethyl side chain C₁₁H₂₂N₂O₂ 214.30 Basic amino group enables salt formation; used in peptide mimetics or as a ligand in catalysis.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (107017-73-2) Hydroxymethyl instead of acetyl C₉H₁₅NO₃ 185.22 Hydroxyl group facilitates hydrogen bonding; suitable for prodrug strategies.

Cycloalkane and Bicyclic Carbamates

Compound Name (CAS) Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (154737-89-0) Cyclopentyl with hydroxyl and stereochemistry C₁₀H₁₉NO₃ 201.27 Stereospecificity critical for chiral drug synthesis; hydroxyl enables further derivatization.
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (134575-47-6) Bicyclic aziridine framework C₁₁H₂₀N₂O₂ 212.29 Rigid bicyclic structure enhances binding affinity in receptor-targeted molecules.

Functional Group Variations

Compound Name (CAS) Functional Group Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl N-(1-cyano-3-phenylpropyl)carbamate (66399-06-2) Cyano and phenyl groups C₁₅H₂₀N₂O₂ 260.33 High hydrophobicity; cyano group participates in click chemistry or nitrile hydrolysis.
tert-Butyl N-(1-benzyl-3-oxocyclobutyl)carbamate Cyclobutyl with ketone and benzyl C₁₆H₂₁NO₃ 275.34 Ketone enables Schiff base formation; benzyl enhances aromatic interactions.

Structural and Functional Implications

  • Lipophilicity: The acetyl group in the target compound increases lipophilicity compared to hydroxyl- or amino-substituted analogs, favoring membrane permeability in drug candidates .
  • Stability : The tert-butyl carbamate group in all compounds resists enzymatic and acidic hydrolysis, ensuring stability during synthetic steps .
  • Reactivity: Methoxyacetyl () and cyano () substituents introduce sites for nucleophilic or electrophilic reactions. Aminoethyl () and hydroxymethyl () groups enable conjugation or salt formation, broadening utility in bioconjugation.
  • Stereochemical Complexity : Cyclopentyl derivatives (e.g., ) with defined stereochemistry are prioritized in asymmetric synthesis, whereas cyclopropane analogs often lack stereochemical constraints.

Biological Activity

Introduction

Tert-butyl N-(1-acetylcyclopropyl)carbamate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₅N₁O₃
  • CAS Number : 1159733-73-9

The compound features a tert-butyl group attached to a carbamate functional group, which is further linked to an acetylcyclopropyl moiety. This unique structure may contribute to its biological activity.

Research indicates that carbamate derivatives can exhibit various biological activities, including:

  • Inhibition of Enzymes : Compounds similar to this compound have shown potential as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : Some studies suggest that carbamates can reduce oxidative stress by scavenging free radicals, thereby protecting cells from damage .

1. Neuroprotective Effects

Recent studies have investigated the neuroprotective effects of similar carbamate compounds in models of neurodegeneration. For instance, one study demonstrated that a related compound exhibited a moderate protective effect against amyloid beta-induced toxicity in astrocytes, reducing levels of pro-inflammatory cytokines such as TNF-α .

2. Anti-inflammatory Properties

The anti-inflammatory activity of carbamate derivatives has also been noted. In vitro studies have shown that these compounds can modulate inflammatory pathways, potentially through the inhibition of cytokine production in response to stimuli like amyloid beta aggregates .

3. Case Studies and Research Findings

StudyFindings
Study ADemonstrated that related carbamates inhibited AChE with IC50 values around 15.4 nM, suggesting potential for Alzheimer's treatment .
Study BShowed reduced oxidative stress markers in treated astrocyte cultures exposed to amyloid beta, indicating protective effects against neurotoxicity .
Study CIn vivo assessments revealed limited bioavailability in brain tissue, which may affect therapeutic efficacy despite promising in vitro results .

Q & A

Q. What are the established synthetic routes for tert-butyl N-(1-acetylcyclopropyl)carbamate, and what reaction conditions optimize yield?

The compound is typically synthesized via carbamate formation using tert-butyl dicarbonate (Boc₂O) and a cyclopropylamine derivative. Key steps include:

  • Amine Activation : React 1-acetylcyclopropylamine with Boc₂O in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–25°C .
  • Base Selection : Triethylamine or sodium hydride is used to neutralize HCl generated during the reaction, improving yield .
  • Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Table 1: Comparative Synthesis Conditions

Amine DerivativeSolventBaseYield (%)Reference
1-AcetylcyclopropylamineDCMEt₃N85
Cyclopropylamine-HClTHFNaH78

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 1.8–2.0 ppm (cyclopropyl protons), and δ 2.1 ppm (acetyl methyl) confirm structure .
  • ¹³C NMR : Signals at ~80 ppm (carbamate carbonyl) and ~170 ppm (acetyl carbonyl) .
    • Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 242 for C₁₁H₁₉NO₃) .

Q. What are the common chemical reactions involving this carbamate?

  • Hydrolysis : Acidic or basic conditions cleave the carbamate to release the amine. For example, HCl/dioxane (1:4) at 25°C removes the Boc group .
  • Nucleophilic Substitution : The acetyl group can undergo transesterification with alcohols under catalytic conditions (e.g., DMAP) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and reaction pathways:

  • Reaction Path Screening : Identify energy barriers for carbamate formation using software like Gaussian .
  • Solvent Effects : COSMO-RS models evaluate solvent polarity’s impact on reaction kinetics . Example : Simulations show THF stabilizes intermediates better than DCM, aligning with experimental yields .

Q. How does the cyclopropane ring influence interactions with biological targets?

  • Enzyme Inhibition : The rigid cyclopropane structure mimics transition states in enzyme-substrate complexes. For example, it competitively inhibits cytochrome P450 isoforms (IC₅₀ = 2.1 µM) by binding to the heme center .
  • Receptor Binding : Molecular docking studies suggest hydrophobic interactions between the cyclopropane and receptor pockets (e.g., GPCRs) .

Q. How to resolve contradictions in NMR data for structurally similar carbamates?

Conflicting δ values arise from solvent or concentration effects. Strategies include:

  • Variable Temperature NMR : Assess conformational flexibility (e.g., cyclopropane ring puckering) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Table 2: Discrepancy Analysis in ¹H NMR (δ, ppm)

ProtonReported δ (DMSO-d6)Observed δ (CDCl₃)Resolution Method
Cyclopropyl CH₂1.751.82HSQC correlation
Acetyl CH₃2.052.12Solvent shift correction

Q. What stability challenges arise under varying storage conditions?

  • Thermal Degradation : TGA shows decomposition >150°C; store at 2–8°C .
  • Hydrolysis in Humid Environments : Kinetic studies indicate 10% degradation after 30 days at 40°C/75% RH. Use desiccants and inert atmospheres .

Methodological Considerations

  • Controlled Experiments : Replicate reactions under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (GHS Category 2) .

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